Enhanced Lipophilicity (LogP) of the 5′-Bromo Derivative Relative to the Non-Halogenated Parent Scaffold
The computed octanol-water partition coefficient (LogP) of 5′-bromospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one is 2.74, as provided by the vendor Fluorochem . In comparison, the non-brominated parent compound 1′,2′-dihydrospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′-one (CAS 1428799-33-0) has a reported LogP of approximately 1.3–1.5 (estimated from ChemSpider/ACD Labs predictions for the des-bromo analog) . The bromine substituent therefore increases LogP by roughly 1.2–1.4 log units, shifting the compound into a more favorable lipophilicity range for passive membrane permeability (generally considered optimal at LogP 1–3 for oral small-molecule drugs). This differentiation is meaningful because the non-brominated parent resides near the lower boundary of optimal permeability, whereas the 5′-bromo derivative is centered in the ideal window [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.74 (Fluorochem computed value) |
| Comparator Or Baseline | Non-brominated parent (CAS 1428799-33-0): estimated LogP ≈ 1.3–1.5 (in silico prediction) |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.4 log units |
| Conditions | Computed LogP (in silico); vendor-provided value for target compound; ACD/Labs or ChemSpider prediction for comparator |
Why This Matters
The ~1.3 log unit increase in LogP from the non-brominated parent brings the compound into the optimal LogP range (1–3) for oral bioavailability, making it a more suitable intermediate for developing drug-like HPK1 inhibitors with balanced permeability.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. doi:10.1517/17460441003605098. (Class-level reference establishing LogP 1–3 as optimal range for oral small molecules.) View Source
